Bicyclomycin (BCM) is a commercially available antibiotic belonging to a family of highly functionalized diketopiperazine (DKP) alkaloids. [] It is currently the only known natural product that targets the transcription termination factor rho. [] BCM is characterized by a unique O-bridged bicyclo[4.2.2]piperazinedione ring system, a C1 triol, and terminal exo-methylene groups. []
BCM is naturally produced by Streptomyces cinnamoneus DSM 41675. [] Interestingly, the biosynthetic gene cluster for BCM has been identified in a wide range of bacteria, including hundreds of Pseudomonas aeruginosa isolates. [] This wide distribution suggests a rare example of horizontal gene transfer of the intact biosynthetic gene cluster across distantly related bacteria, typically associated with mobile genetic elements. []
The biosynthetic pathway of BCM has been elucidated through heterologous biotransformations, in vitro biochemical assays, and one-pot enzymatic synthesis. [] It initiates with a tRNA-dependent cyclodipeptide synthase guiding the heterodimerization of leucine and isoleucine, forming the precursor DKP. [, ] Subsequent modifications are carried out by six redox enzymes, including five α-ketoglutarate/Fe2+-dependent dioxygenases and one cytochrome P450 monooxygenase. [] These enzymes install four hydroxy groups (one primary, one secondary, and two tertiary), an exo-methylene moiety, and a medium-sized bridged ring through the functionalization of eight unactivated C-H bonds. []
BCM's unique structure comprises a bicyclic [4.2.2] ring system, a C1 triol, and terminal exo-methylene groups. [, ] Its core DKP structure arises from the condensation of leucine and isoleucine. [] This core undergoes extensive oxidation, contributing to its unique features and biological activity. []
Bicyclomycin acts as a selective inhibitor of the bacterial transcription termination factor Rho. [, , ] While its exact mechanism remains unclear, studies suggest it inhibits transcription elongation, ultimately leading to bacterial death. [] This unique mechanism of action makes it a promising candidate for combating antibiotic resistance.
Bicyclomycin's primary application is as a broad-spectrum antibiotic, particularly effective against Gram-negative bacteria. [, ] Its unique mechanism of action targeting the Rho transcription termination factor makes it a promising candidate for combating antibiotic resistance. [, , ]
Studies have shown that while Bicyclomycin alone may not exhibit rapid lethal activity, combining it with bacteriostatic inhibitors of gene expression, such as tetracycline, chloramphenicol, or rifampicin, significantly enhances its bactericidal effect. [] This synergistic effect has been observed in various pathogenic bacteria, including Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Salmonella enterica serotype Typhimurium, and Shigella dysenteriae. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: